Angiogenesis, the formation of new blood vessels from pre-existing ones, is a tightly regulated physiological process essential for development, reproduction, and wound healing.[1] However, in pathological states such as cancer, diabetic retinopathy, and rheumatoid arthritis, this process becomes dysregulated. Tumors, for instance, cannot grow beyond a few millimeters without recruiting a dedicated blood supply to deliver oxygen and nutrients, a critical event known as the "angiogenic switch".[1] This dependency makes tumor-associated vasculature an attractive target for therapeutic intervention. Natural products have long been a fertile source of novel bioactive molecules, and numerous plant-derived compounds have demonstrated potent anti-angiogenic activities, offering promising scaffolds for new drug development.[2][3][4][5]
This guide provides a technical benchmark of Broussonin A, a promising diphenylpropane derivative, against a panel of well-characterized natural anti-angiogenic compounds: Curcumin, Genistein, Resveratrol, and Epigallocatechin-3-gallate (EGCG). We will delve into their mechanisms of action, provide comparative experimental data, and outline the self-validating protocols required to assess their efficacy.
Broussonin A is a bioactive diphenylpropane isolated from the edible branches of Broussonetia kazinoki.[6][7] Its primary anti-angiogenic mechanism involves the direct targeting of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a master regulator of angiogenesis.[8][9][10][11][12] Specifically, Broussonin A has been shown to suppress VEGF-A-stimulated endothelial cell proliferation, migration, and invasion.[6][7][13]
Mechanistically, it abrogates the phosphorylation of VEGF Receptor 2 (VEGFR-2), the principal receptor that mediates the angiogenic effects of VEGF-A.[6][7] This blockade leads to the inactivation of critical downstream signaling cascades, including the ERK, Akt, and p38 MAPK pathways.[6] Furthermore, Broussonin A has been observed to down-regulate the expression of integrin β1, a cell adhesion molecule crucial for endothelial cell interaction with the extracellular matrix during neovascularization.[6][14]
The majority of these compounds converge on the VEGF/VEGFR-2 signaling pathway, a critical axis for initiating and sustaining pathological angiogenesis. The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signals that promote cell survival (via PI3K/Akt), proliferation, and migration (via PLCγ/MAPK).
To objectively compare anti-angiogenic compounds, a standardized set of in vitro and in vivo assays is essential. Each protocol is designed to be self-validating by including appropriate positive and negative controls.
The following diagram outlines a logical workflow for screening and validating potential anti-angiogenic compounds.
This assay is a cornerstone for in vitro angiogenesis studies, as it recapitulates the crucial step of endothelial cell differentiation into capillary-like structures.[33][34]
The CAM assay is a widely used in vivo model that is cost-effective, rapid, and avoids the complexities of mammalian models for initial validation.[36][37][38][39]
The following table summarizes the reported inhibitory concentrations of Broussonin A and the benchmark compounds across key anti-angiogenic assays. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions (e.g., cell lines, incubation times). However, the data provides a strong basis for relative potency.
Note: Data is compiled from various sources and is intended for comparative purposes.
This guide provides a framework for the systematic evaluation of Broussonin A against other prominent natural anti-angiogenic compounds. The experimental evidence indicates that Broussonin A is a highly potent inhibitor of angiogenesis, acting primarily through the direct suppression of the VEGFR-2 signaling cascade.[6][7] Its efficacy at low micromolar concentrations in multiple in vitro assays, including proliferation, migration, and tube formation, positions it as a compelling candidate for further preclinical development.[13][41]
When benchmarked against well-studied compounds like Curcumin, Genistein, Resveratrol, and EGCG, Broussonin A demonstrates a targeted and potent mechanism of action. While all the compared compounds show significant anti-angiogenic properties, they often act on multiple pathways. Broussonin A's focused inhibition of the central VEGFR-2 axis, a clinically validated target for anti-angiogenic therapy, warrants further investigation. The protocols and comparative data presented herein provide a robust foundation for researchers and drug developers to build upon in the quest for novel, nature-derived therapeutics for angiogenesis-dependent diseases.
- Anti-Angiogenic Activity of Curcumin in Cancer Therapy: A Narrative Review. (n.d.). Current Vascular Pharmacology.
- Shakeri, A., Ward, N., Panahi, Y., & Sahebkar, A. (2019). Anti-Angiogenic Activity of Curcumin in Cancer Therapy: A Narrative Review. Current Vascular Pharmacology, 17(3), 262–269.
-
Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Journal of Biochemistry, 150(3), 237–244. [Link]
-
Fotsis, T., Pepper, M., Adlercreutz, H., Fleischmann, G., Hase, T., Montesano, R., & Schweigerer, L. (2006). Antitumor and antiangiogenic activity of soy isoflavone genistein in mouse models of melanoma and breast cancer. International Journal of Oncology. [Link]
-
In-Vivo. (n.d.). Pro- and Anti-angiogenesis Effects of Resveratrol. In Vivo. [Link]
-
Fujiki, H., Sueoka, E., Rawangkan, A., & Suganuma, M. (2015). Anti-Angiogenic Activity and Intracellular Distribution of Epigallocatechin-3-gallate Analogs. Molecules, 20(4), 6886–6896. [Link]
-
Shakeri, A., Ward, N., Panahi, Y., & Sahebkar, A. (2019). Anti-Angiogenic Activity of Curcumin in Cancer Therapy: A Narrative Review. Current Vascular Pharmacology, 17(3), 262–269. [Link]
-
Isemura, M. (2015). Anti-angiogenic Activity and Intracellular Distribution of epigallocatechin-3-gallate Analogs. Journal of the Agricultural Chemical Society of Japan. [Link]
-
Kim, J. H., Lee, D. G., Lee, S. H., Lee, Y. R., Lee, J., Choi, J. H., Kim, S. H., & Lee, S. (2022). Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. Journal of Cellular and Molecular Medicine, 26(4), 1194–1205. [Link]
-
Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. In Methods in molecular biology (Clifton, N.J.) (Vol. 633, pp. 267–273). [Link]
-
Sharifi-Rad, J., Quispe, C., Herrera-Bravo, J., Belén, S., Akram, M., Shaheen, S., & Gendrisch, F. (2024). Promising Phytoconstituents in Antiangiogenesis Drug Development. Pharmaceuticals, 17(4), 481. [Link]
-
Su, S. J., Yeh, T. M., Chuang, W. J., Ho, C. L., Chang, K. L., & Cheng, H. L. (2012). Anti-angiogenic genistein inhibits VEGF-induced endothelial cell activation by decreasing PTK activity and MAPK activation. Medical Oncology, 29(1), 349–357. [Link]
-
He, S., Sun, C., Pan, Y., & Wang, Y. (2007). Anti-angiogenic effects of resveratrol mediated by decreased VEGF and increased TSP1 expression in melanoma-endothelial cell co-culture. Cancer Biology & Therapy, 6(6), 925–931. [Link]
-
Cusabio. (n.d.). VEGF Signaling Pathway. Cusabio. [Link]
-
Creative Bioarray. (n.d.). Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Creative Bioarray. [Link]
-
Tseng, S. H., Lin, S. M., Chen, J. C., Su, Y. H., & Hsu, H. C. (2004). Resveratrol Suppresses the Angiogenesis and Tumor Growth of Gliomas in Rats. Clinical Cancer Research, 10(6), 2190–2202. [Link]
-
Ashktorab, H., & Dash, S. (2013). Plants and their active compounds: natural molecules to target angiogenesis. Oncotarget, 4(12), 2188–2199. [Link]
-
Sun, H., Liu, Z., Li, W., Yu, Y., & Li, X. (2016). Curcumin inhibits angiogenesis and improves defective hematopoiesis induced by tumor-derived VEGF in tumor model through modulating VEGF-VEGFR2 signaling pathway. OncoTargets and therapy, 9, 6231–6240. [Link]
-
CABI. (n.d.). Synergistic interactions between resveratrol and doxorubicin inhibit angiogenesis both in vitro and in vivo. CABI Digital Library. [Link]
-
Fassina, G., Vene, R., Morini, M., D'Agostini, F., Izzotti, A., De Flora, S., & Albini, A. (2004). Mechanisms of Inhibition of Tumor Angiogenesis and Vascular Tumor Growth by Epigallocatechin-3-Gallate. Clinical Cancer Research, 10(14), 4865–4873. [Link]
-
Bae, M. K., Kim, S. H., Jeong, J. W., Lee, Y. M., Kim, H. S., Kim, S. R., & Kim, K. W. (2006). Curcumin inhibits hypoxia-induced angiogenesis via down-regulation of HIF-1. Oncology Reports, 15(6), 1557–1562. [Link]
-
Balasubramanian, S., Xu, L., King, A., Kesteven, S., & Bhalang, K. (2010). Anti-angiogenic effects of epigallocatechin-3-gallate in human skin. International Journal of Clinical and Experimental Pathology, 3(7), 705–709. [Link]
-
Khandelwal, A. R., Hebert, V. Y., Dugas, T. R., & Lazartigues, E. (2015). Resveratrol at Anti-angiogenesis/Anticancer Concentrations Suppresses Protein Kinase G Signaling and Decreases IAPs Expression in HUVECs. Pharmacology & Pharmacy, 6(1), 1–13. [Link]
-
Kapiotis, S., Jilma, B., Szalay, Y., Dirnhofer, S., & Fotsis, T. (1997). Genistein, the Dietary-Derived Angiogenesis Inhibitor, Prevents LDL Oxidation and Protects Endothelial Cells From Damage by Atherogenic LDL. Arteriosclerosis, Thrombosis, and Vascular Biology, 17(11), 2868–2874. [Link]
-
Myoung, H., Hong, S. D., Kim, Y. Y., Lee, J. H., Kim, M. J., & Lee, S. K. (2003). Anti-angiogenic activity of genistein in oral carcinogenesis. Journal of the Korean Association of Oral and Maxillofacial Surgeons, 29(6), 393–398. [Link]
-
Bio-protocol. (2016). In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Bio-protocol, 6(19). [Link]
-
CRIG. (n.d.). Chick Chorioallantoic Membrane (CAM) assay. CRIG. [Link]
-
Su, S. J., Chow, N. H., Kung, M. L., Hung, T. F., & Chang, K. L. (2005). The novel targets for anti-angiogenesis of genistein on human cancer cells. Biochemical Pharmacology, 69(2), 307–318. [Link]
-
Ribatti, D. (2019). Using ex Ovo Chick Chorioallantoic Membrane (CAM) Assay To Evaluate the Biocompatibility and Angiogenic Response to Biomaterials. ACS Biomaterials Science & Engineering, 5(8), 3736–3743. [Link]
-
Uddin, M. S., Al-Mamun, A., Rahman, M. A., & Mathew, B. (2021). Potential Role of Natural Compounds as Anti-Angiogenic Agents in Cancer. Current Pharmaceutical Design, 27(14), 1735–1748. [Link]
-
Al-Ostoot, F. H., Salah, S., Al-Asmar, M., & Al-Sbiei, A. (2024). VEGF signaling: Role in angiogenesis and beyond. Pathology, Research and Practice, 253, 155018. [Link]
-
Kim, J. H., Lee, D. G., Lee, S. H., Lee, Y. R., Lee, J., Choi, J. H., Kim, S. H., & Lee, S. (2022). Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression. Journal of Cellular and Molecular Medicine, 26(4), 1194–1205. [Link]
-
PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). PromoCell. [Link]
-
Bio-protocol. (2014). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol, 4(16). [Link]
-
Arnaoutova, I., George, J., Kleinman, H. K., & Benton, G. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (84), 51312. [Link]
-
da Silva, A. B., de Souza, P. D. S. S., da Silva, I. D., de Oliveira, L. S., de Souza, M. E. C., & de Oliveira, A. C. A. X. (2022). In Vitro Antithrombotic, Antitumor and Antiangiogenic Activities of Green Tea Polyphenols and Its Main Constituent Epigallocatechin-3-gallate. International Journal of Molecular Sciences, 24(1), 543. [Link]
-
PharmGKB. (n.d.). VEGF Signaling Pathway. ClinPGx. [Link]
-
Schmidt, B., & Ribnicky, D. M. (2015). Natural phenolic metabolites with anti-angiogenic properties – a review from the chemical point of view. Beilstein Journal of Organic Chemistry, 11, 281–296. [Link]
-
Wang, Y., Wang, H., & Yao, H. (2024). Natural products' antiangiogenic roles in gynecological cancer. Frontiers in Pharmacology, 15, 1373539. [Link]
-
Jarrah, S., Zarei, M., & Ghorbani, A. (2019). Medicinal Plants Extracts with Antiangiogenic Activity: Where Is the Link? Advanced Pharmaceutical Bulletin, 9(3), 353–362. [Link]
-
Nishanth, K. J., & Kumar, B. S. (2021). Mechanism of Action and Clinical Significance of Angiogenesis: A Review. Scholars Journal of Applied Medical Sciences. [Link]
-
Stupack, D. G., & Cheresh, D. A. (2002). The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development. The Journal of clinical investigation, 109(7), 863–868. [Link]
-
Aalinkeel, R., Singh, S., & Shervington, A. (2017). Nobiletin Inhibits Angiogenesis by Regulating Src/FAK/STAT3-Mediated Signaling through PXN in ER + Breast Cancer Cells. International Journal of Molecular Sciences, 18(5), 953. [Link]